molecular formula C25H20ClN5O2S B11514230 1,1'-[1-(3-Chlorophenyl)-8,9-diphenyl-4-thia-1,2,6,7,9-pentaazaspiro[4.4]nona-2,7-diene-3,6-diyl]diethanone

1,1'-[1-(3-Chlorophenyl)-8,9-diphenyl-4-thia-1,2,6,7,9-pentaazaspiro[4.4]nona-2,7-diene-3,6-diyl]diethanone

Cat. No.: B11514230
M. Wt: 490.0 g/mol
InChI Key: YIPBEERORDMYDV-UHFFFAOYSA-N
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Description

1,1’-[1-(3-Chlorophenyl)-8,9-diphenyl-4-thia-1,2,6,7,9-pentaazaspiro[4.4]nona-2,7-diene-3,6-diyl]diethanone is a complex organic compound characterized by its unique spiro structure. This compound belongs to the class of heterocyclic compounds, which are known for their diverse chemical properties and applications in various fields such as medicinal chemistry, material science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-[1-(3-Chlorophenyl)-8,9-diphenyl-4-thia-1,2,6,7,9-pentaazaspiro[44]nona-2,7-diene-3,6-diyl]diethanone typically involves multi-step reactions starting from readily available precursors One common method involves the condensation of 3-chlorobenzaldehyde with diphenylamine in the presence of a suitable catalyst to form the intermediate Schiff base This intermediate is then subjected to cyclization reactions under controlled conditions to form the spiro structure

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1,1’-[1-(3-Chlorophenyl)-8,9-diphenyl-4-thia-1,2,6,7,9-pentaazaspiro[4.4]nona-2,7-diene-3,6-diyl]diethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and room temperature.

    Substitution: Amines, thiols, polar solvents like dimethyl sulfoxide (DMSO), and mild heating.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and substituted derivatives with various functional groups.

Scientific Research Applications

1,1’-[1-(3-Chlorophenyl)-8,9-diphenyl-4-thia-1,2,6,7,9-pentaazaspiro[4.4]nona-2,7-diene-3,6-diyl]diethanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 1,1’-[1-(3-Chlorophenyl)-8,9-diphenyl-4-thia-1,2,6,7,9-pentaazaspiro[4.4]nona-2,7-diene-3,6-diyl]diethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, its interaction with microbial cell membranes can result in antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

    1,1’-[1-(3-Chlorophenyl)-8-methyl-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3,7-diyl]diethanone: Similar structure but with different substituents, leading to variations in chemical and biological properties.

    5-Methyl-3,8-di-(2-amino-4-bromophenyl)-4,9-dioxa-1,2,6,7-tetraaza-5λ5-phosphaspiro[4.4]nona-2,7-diene: Another spiro compound with different heteroatoms and functional groups.

Uniqueness

1,1’-[1-(3-Chlorophenyl)-8,9-diphenyl-4-thia-1,2,6,7,9-pentaazaspiro[44]nona-2,7-diene-3,6-diyl]diethanone is unique due to its specific combination of heteroatoms and the spiro structure, which imparts distinct chemical reactivity and biological activity

Properties

Molecular Formula

C25H20ClN5O2S

Molecular Weight

490.0 g/mol

IUPAC Name

1-[6-acetyl-4-(3-chlorophenyl)-8,9-diphenyl-1-thia-3,4,6,7,9-pentazaspiro[4.4]nona-2,7-dien-2-yl]ethanone

InChI

InChI=1S/C25H20ClN5O2S/c1-17(32)24-28-31(22-15-9-12-20(26)16-22)25(34-24)29(21-13-7-4-8-14-21)23(27-30(25)18(2)33)19-10-5-3-6-11-19/h3-16H,1-2H3

InChI Key

YIPBEERORDMYDV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NN(C2(S1)N(C(=NN2C(=O)C)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)Cl

Origin of Product

United States

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